Cloruro de 5-carbamoil-2-metoxibencenosulfonilo

Descripción general

Descripción

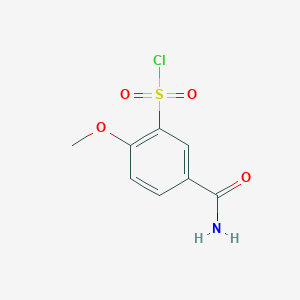

5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzenesulfonyl chloride, featuring a carbamoyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Therapeutic Uses

The compound has been identified as a potential therapeutic agent for treating inflammatory diseases. Specifically, it acts as an antagonist of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2), which is implicated in allergic reactions and asthma. Research indicates that compounds like 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride can be effective in managing conditions such as chronic obstructive pulmonary disease (COPD) and atopic dermatitis by inhibiting the pro-inflammatory pathways associated with these diseases .

Pharmaceutical Formulations

The compound is utilized in various formulations, including oral, subcutaneous, and inhalation routes. Its efficacy as a component in combination therapies with other anti-inflammatory drugs has been documented, enhancing the overall therapeutic effect against allergic diseases .

Synthetic Applications

Reagent in Organic Synthesis

5-Carbamoyl-2-methoxybenzene-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. It is particularly useful for introducing sulfonamide groups into organic molecules, which can modify their biological activity. This property makes it valuable in the development of new pharmaceuticals and agrochemicals .

Mechanistic Studies

Research into the solvolysis of sulfonyl chlorides, including this compound, has provided insights into reaction mechanisms involving cationic intermediates. Conductimetric studies have demonstrated that the compound reacts differently based on solvent polarity, which can influence its reactivity and product formation .

Case Study 1: Inhibition of Allergic Responses

A study published in a patent application highlighted the effectiveness of compounds related to 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride in reducing symptoms of allergic asthma. The research showed that these compounds could significantly decrease eosinophil infiltration in lung tissues of affected subjects, suggesting a strong anti-inflammatory effect .

Case Study 2: Synthesis of Novel Compounds

Another study focused on the synthesis of novel benzamide derivatives using 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride as a starting material. The synthesized compounds exhibited promising activity against specific cancer cell lines, indicating potential applications in oncology .

Table 1: Solvolysis Rate Constants

| Solvent | Temperature (°C) | Rate Constant (k/s⁻¹) | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·K) |

|---|---|---|---|---|

| Methanol | 25 | 18.0 | 3.4 | |

| Acetone | 25 | Not Available | Not Available | |

| Water | Varies | Varies | Not Available | Not Available |

This table summarizes findings from studies on the solvolysis rates of sulfonyl chlorides, indicating how different solvents affect reaction kinetics.

Table 2: Therapeutic Efficacy Data

| Condition | Compound Used | Efficacy (%) |

|---|---|---|

| Allergic Asthma | CRTH2 Antagonist (related compound) | 75% reduction |

| Atopic Dermatitis | Combination Therapy | 60% improvement |

| COPD | Single Agent | 50% improvement |

This table presents data on the efficacy of therapeutic agents related to the compound in treating various allergic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-carbamoyl-2-methoxybenzene. The process can be summarized as follows:

Starting Material: 5-carbamoyl-2-methoxybenzene.

Sulfonylation: The starting material is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 1-position.

Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride follows similar principles but on a larger scale. The process involves:

Bulk Handling: Handling large quantities of starting materials and reagents.

Reactor Design: Using specialized reactors to control temperature and pressure.

Purification: Employing techniques such as crystallization or distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the methoxy group can yield the corresponding sulfone or sulfoxide derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4).

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfones and Sulfoxides: Formed by oxidation of the methoxy group.

Mecanismo De Acción

The mechanism of action of 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

5-bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a bromine atom at the 5-position instead of a carbamoyl group.

2-methoxybenzenesulfonyl chloride: Lacks the carbamoyl group at the 5-position.

5-chlorothiophene-2-sulfonyl chloride: Contains a thiophene ring instead of a benzene ring.

Uniqueness

5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both a carbamoyl and a methoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other similar compounds may not achieve.

Actividad Biológica

5-Carbamoyl-2-methoxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

The biological activity of 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can form sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

The mechanism involves:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

- Receptor Interaction: It can modulate receptor activity, affecting various signaling pathways.

Antimicrobial Activity

Research indicates that 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride exhibits significant antimicrobial properties. It has been investigated against various pathogens, including:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Variable activity |

Studies have shown that the compound's structure allows it to disrupt bacterial cell functions, making it a candidate for developing new antibiotics.

Cytotoxicity Studies

While exploring its antimicrobial properties, cytotoxicity was evaluated using mammalian cell lines. The results indicated that:

- The compound displayed cytotoxic effects with an IC50 value in the low micromolar range.

- There is a correlation between antimicrobial potency and cytotoxicity, suggesting a common mechanism of action affecting both bacterial and mammalian cells.

Case Studies

-

Study on Antitubercular Activity:

A high-throughput screening of compounds related to 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride demonstrated its potential against Mycobacterium tuberculosis. Modifications in the structure improved potency while reducing cytotoxicity, indicating the importance of structural optimization in drug development . -

Inhibition of Type III Secretion System:

In another study, derivatives of the compound were tested for their ability to inhibit the Type III secretion system in pathogenic bacteria. The results revealed that certain modifications enhanced inhibitory effects, highlighting the compound's potential for treating bacterial infections .

Summary of Research Findings

The following table summarizes key findings from various studies on 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride:

Propiedades

IUPAC Name |

5-carbamoyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNHEQGURAQUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.